molecular formula C22H26N2O2 B4042549 4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide

4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide

Cat. No.: B4042549
M. Wt: 350.5 g/mol
InChI Key: GTGVUFUVGKRERG-UHFFFAOYSA-N
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Description

4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.199428076 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Hydrogen Bonding in Anticonvulsant Enaminones : Studies on anticonvulsant enaminones, which are structurally related to the compound of interest, have shown that hydrogen bonding plays a significant role in their crystal structures. These compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, exhibit hydrogen bonds forming infinite chains of molecules. This information is crucial for understanding the structural aspects that might influence the biological activity of related compounds (Kubicki, Bassyouni, & Codding, 2000).

  • Antihypertensive Activity of Benzopyrans : Research into the synthesis and antihypertensive activity of benzopyran derivatives reveals the structural requirements for activity within this class of compounds. These studies provide insights into the chemical modifications that can influence biological activity, which may be relevant for related structures (Cassidy et al., 1992).

Potential Biological Activities

  • Anticonvulsant Activity of Benzamide Derivatives : Similar to the compound of interest, 4-amino-N-(1-phenylethyl)benzamide derivatives have been evaluated for their anticonvulsant effects. These studies highlight the importance of the amide linkage and the phenyl group in modulating anticonvulsant activity, which could be relevant for understanding the biological potential of 4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide (Clark & Davenport, 1987).

  • Antimicrobial Activity of Pyrimidine Derivatives : Studies on the synthesis and antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives demonstrate the antimicrobial potential of compounds with similar structures. Such information could be extrapolated to predict the possible biological applications of the compound (Rostamizadeh et al., 2013).

Properties

IUPAC Name

4-(cyclobutanecarbonylamino)-N-methyl-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-24(16-6-9-17-7-3-2-4-8-17)22(26)19-12-14-20(15-13-19)23-21(25)18-10-5-11-18/h2-4,7-8,12-15,18H,5-6,9-11,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGVUFUVGKRERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.